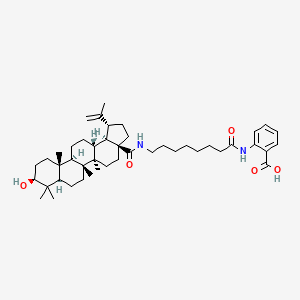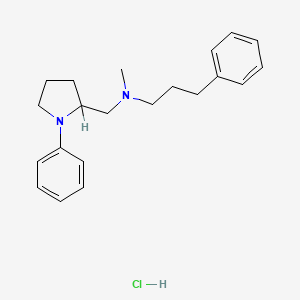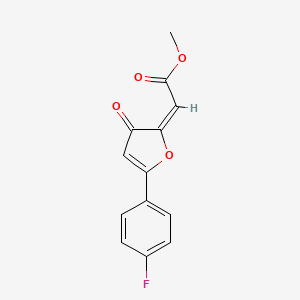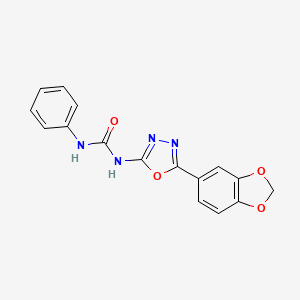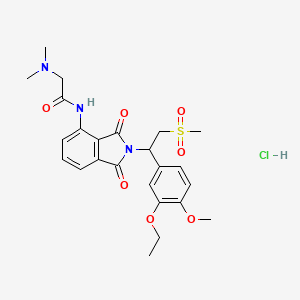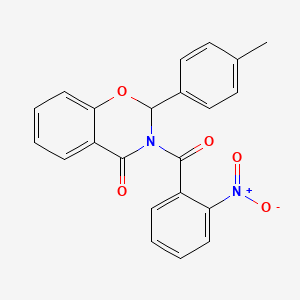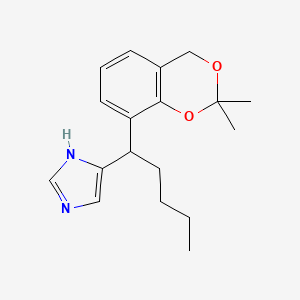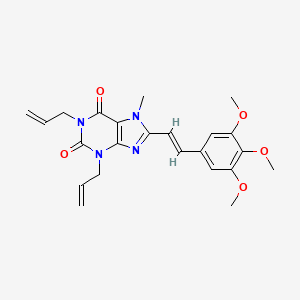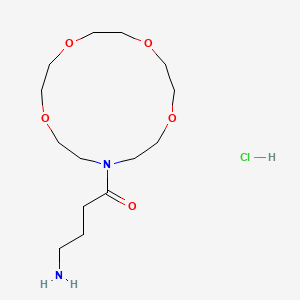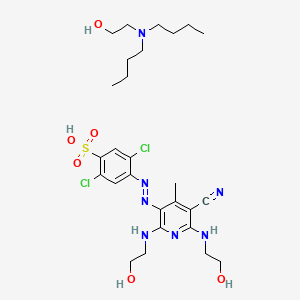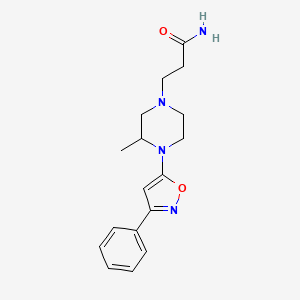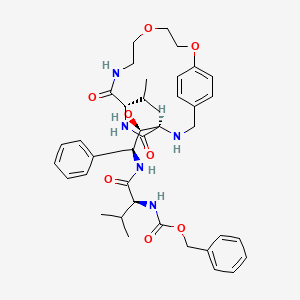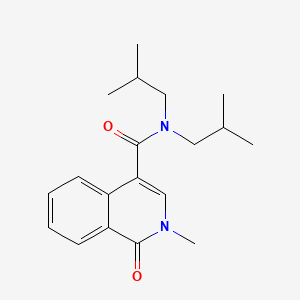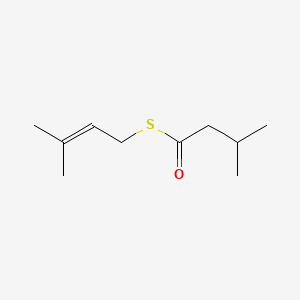
S-Prenyl thioisopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Prenyl thioisopentanoate is a chemical compound with the molecular formula C10H18OS. It is characterized by the presence of a prenyl group attached to a thioisopentanoate moiety. Prenylation, the attachment of prenyl groups to molecules, is a significant biochemical modification that influences the biological activity and properties of various compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Prenyl thioisopentanoate typically involves the prenylation of thioisopentanoate. This can be achieved through the reaction of thioisopentanoate with prenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
S-Prenyl thioisopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioisopentanoate moiety to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the prenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioisopentanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-Prenyl thioisopentanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in prenylation, a post-translational modification of proteins that affects their localization and function.
Medicine: Research explores its potential therapeutic applications, including its role in modulating protein functions and signaling pathways.
Industry: this compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of S-Prenyl thioisopentanoate involves its role in prenylation, where it transfers prenyl groups to target molecules. This modification can alter the molecular targets’ localization, stability, and interactions within the cell. Prenylation is crucial for the function of various proteins, particularly small GTPases involved in cellular signaling, vesicular trafficking, and cytoskeletal dynamics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Farnesyl thioisopentanoate: Contains a farnesyl group instead of a prenyl group.
Geranylgeranyl thioisopentanoate: Contains a geranylgeranyl group.
Prenylated flavonoids: Compounds with a prenyl group attached to a flavonoid structure.
Uniqueness
S-Prenyl thioisopentanoate is unique due to its specific prenyl group attachment, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
75631-91-3 |
|---|---|
Molekularformel |
C10H18OS |
Molekulargewicht |
186.32 g/mol |
IUPAC-Name |
S-(3-methylbut-2-enyl) 3-methylbutanethioate |
InChI |
InChI=1S/C10H18OS/c1-8(2)5-6-12-10(11)7-9(3)4/h5,9H,6-7H2,1-4H3 |
InChI-Schlüssel |
XRSCNXJBNPBYOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)SCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



